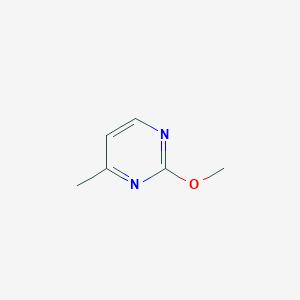
2-Methoxy-4-methylpyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as 2-Amino-4-methoxypyrimidine involves methoxylation reactions, starting from chlorinated pyrimidine precursors. These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired methoxy and methyl substitutions on the pyrimidine ring. For example, Ju Xiu-lian (2009) discusses the synthetic innovation of 2-Amino-4-methoxypyrimidine, emphasizing technological improvements for industrial production due to low cost, easy process, and high yields Ju Xiu-lian, 2009.
Molecular Structure Analysis
The molecular structure and hydrogen bonding patterns of pyrimidine derivatives have been extensively studied. For instance, Glidewell et al. (2003) analyzed hydrogen bonding in 2-amino-4-methoxy-6-methylpyrimidine, among others, noting how these interactions influence the molecular arrangement and stability Glidewell et al., 2003.
Chemical Reactions and Properties
Pyrimidine reactions often involve thermal rearrangement, halogenation, and interaction with other chemical entities, highlighting the reactivity of various positions on the ring. Brown and Lee (1970) detailed the thermal rearrangement of methoxypyrimidines, providing insight into the substituent effects on reaction pathways Brown & Lee, 1970.
Physical Properties Analysis
Studies like those by Prabavathi and Nilufer (2015) on the molecular structure and spectroscopic insights of methoxypyrimidines using quantum chemical calculations shed light on the physical properties of these compounds. Such analyses include vibrational frequencies, NMR chemical shifts, and electronic properties, contributing to a comprehensive understanding of their physical behavior Prabavathi & Nilufer, 2015.
Aplicaciones Científicas De Investigación
-
Organic Material for Optical Applications
- Summary of the Application : 2-Methoxy-4-nitroaniline, a derivative of 2-Methoxy-4-methylpyrimidine, is used as an organic material in photonic applications due to its fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .
- Methods of Application : The 2-Methoxy-4-nitroaniline single crystal was grown by slow evaporation solution growth technique. The grown crystal was confirmed by single crystal and powder X-ray diffraction (XRD) analyses .
- Results or Outcomes : The photoluminescence studies show that the grown crystal has green color emission. The thermal constancy of the grown crystal was analyzed by thermogravimetric and differential thermal analyses .
-
- Summary of the Application : 2-Methoxy-4-methylpyrimidine is used in the design, synthesis, and application of MPC polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not specified in the source .
- Nonlinear Optical Material
- Summary of the Application : A derivative of 2-Methoxy-4-methylpyrimidine, 2-amino-4-methylpyridinium-4-hydroxybenzolate, is used as a nonlinear optical (NLO) material .
- Methods of Application : The NLO single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate were grown by slow solvent evaporation (SSE) method .
- Results or Outcomes : The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study .
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-Methoxy-4-methylpyrimidine are not available, research in the field of pyrimidine derivatives continues to attract interest due to their various chemical and biological applications4.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Propiedades
IUPAC Name |
2-methoxy-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKZAIGAEMFLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407952 | |
| Record name | 2-methoxy-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methylpyrimidine | |
CAS RN |
14001-60-6 | |
| Record name | 2-methoxy-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)

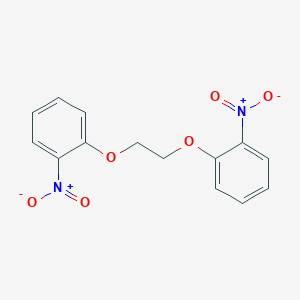
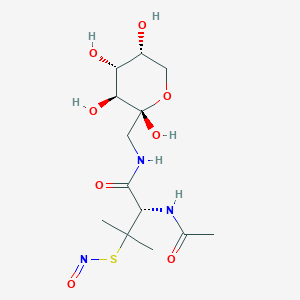
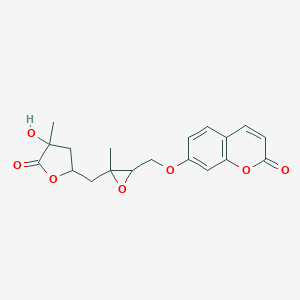
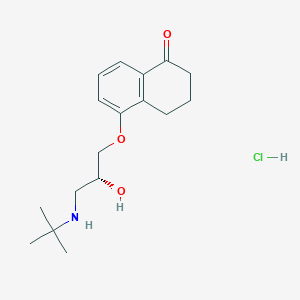
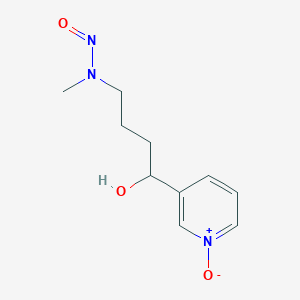
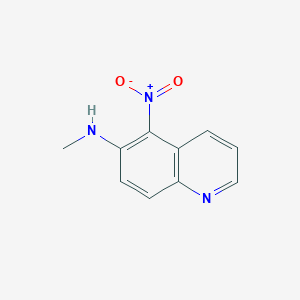
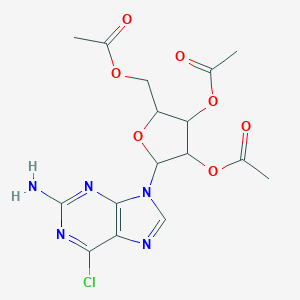
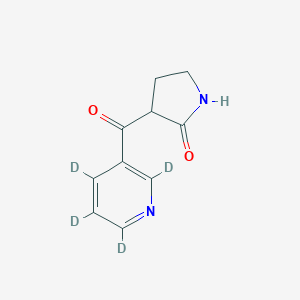
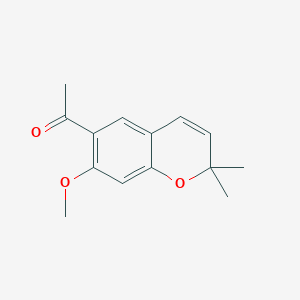
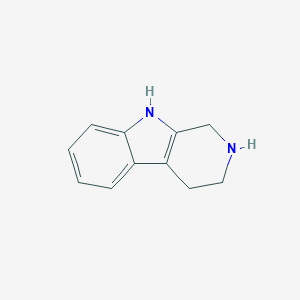
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)
![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)